Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone
CAS No.:
Cat. No.: VC20336659
Molecular Formula: C21H19FN4O2
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19FN4O2 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | azepan-1-yl-[3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-1,2-benzoxazol-6-yl]methanone |
| Standard InChI | InChI=1S/C21H19FN4O2/c22-15-6-8-19-23-12-17(26(19)13-15)20-16-7-5-14(11-18(16)28-24-20)21(27)25-9-3-1-2-4-10-25/h5-8,11-13H,1-4,9-10H2 |
| Standard InChI Key | BJPPZBFNKQTDEC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)C(=NO3)C4=CN=C5N4C=C(C=C5)F |
Introduction
Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone is a complex organic compound with significant implications in medicinal chemistry. It features a unique molecular structure that includes an azepane ring, an imidazo-pyridine moiety, and a benzoisoxazole component. This compound is classified under heterocyclic compounds, particularly those containing nitrogen heterocycles, and is considered a pharmaceutical intermediate due to its potential applications in drug development.
Synthesis and Chemical Reactivity
The synthesis of Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone involves multi-step organic reactions. Specific reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity. Polar aprotic solvents may enhance reaction rates for certain coupling steps.
Biological Activities and Potential Applications
This compound is primarily studied for its potential biological activities, particularly in the context of pharmacology. It has been associated with adenosine receptor ligands, which are critical for developing therapies for various conditions, including neurological disorders and cancer. The interaction with adenosine receptors suggests its therapeutic potential in treating conditions like Parkinson's disease.
| Compound Feature | Biological Activity |
|---|---|
| Imidazo-pyridine analogs | Antagonistic properties at adenosine receptors |
| Benzo[d]isoxazole derivatives | Neuroactive effects |
| 6-Fluoroindazole | Antitumor properties |
Research Findings and Future Directions
Research on Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone highlights its unique combination of structural components, which provides a multifaceted approach to targeting biological pathways. Future studies should focus on optimizing its synthesis and exploring its binding affinity to specific biological targets to fully exploit its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume